molecular formula C19H15N3O2S B5816056 N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-2-carboxamide

N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-2-carboxamide

Cat. No.: B5816056
M. Wt: 349.4 g/mol
InChI Key: OCWQNWSQYLLGCD-UHFFFAOYSA-N
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Description

N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-2-carboxamide is a compound that belongs to the class of arylcarboxamide derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure includes a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a carbamothioyl group, which is a functional group containing sulfur.

Preparation Methods

The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene-2-carboxamide Core: This can be achieved by reacting naphthalene-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the intermediate with thiocarbamoyl chloride in the presence of a base.

    Coupling with 2-carbamoylphenylamine: The final step involves coupling the intermediate with 2-carbamoylphenylamine under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the protein, blocking its function and leading to the death of the bacterial cells. Other pathways and targets may also be involved, depending on the specific application and context.

Comparison with Similar Compounds

N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c20-17(23)15-7-3-4-8-16(15)21-19(25)22-18(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,23)(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWQNWSQYLLGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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